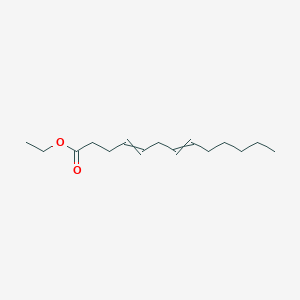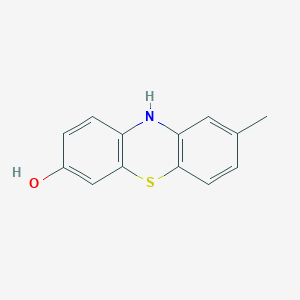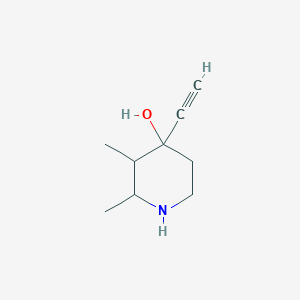
Ethyl trideca-4,7-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl trideca-4,7-dienoate is an organic compound with the molecular formula C15H26O2 It is characterized by the presence of a conjugated diene system, which consists of two double bonds separated by a single bond
准备方法
Synthetic Routes and Reaction Conditions
Ethyl trideca-4,7-dienoate can be synthesized through various methods, including Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity, achieving ≥98% selectivity. Other methods, such as Heck alkenylation and Horner-Wadsworth-Emmons olefination, have also been employed, but they often lack the high stereoselectivity required .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using Pd-catalyzed cross-coupling reactions. The use of promoter bases like CsF or nBu4NF has been found to enhance the selectivity and yield of the desired product .
化学反应分析
Types of Reactions
Ethyl trideca-4,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The diene system allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for hydrogenation.
Substitution reagents: Such as halogens (e.g., Br2) for halogenation reactions.
Major Products
The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethyl trideca-4,7-dienoate has several scientific research applications, including:
Chemistry: Used as a model compound for studying conjugated diene systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of ethyl trideca-4,7-dienoate involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, including electrophilic addition and radical reactions. The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with enzymes or other biological molecules .
相似化合物的比较
Ethyl trideca-4,7-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: Another conjugated diene ester with a shorter carbon chain.
Ethyl trideca-2,4,6-trienoate: A trienoic ester with an additional double bond, offering different reactivity and properties.
The uniqueness of this compound lies in its specific conjugated diene system and the resulting chemical and biological properties, which distinguish it from other similar compounds.
属性
CAS 编号 |
68236-05-5 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC 名称 |
ethyl trideca-4,7-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h8-9,11-12H,3-7,10,13-14H2,1-2H3 |
InChI 键 |
HQXZCXKBNWBGFS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)

![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)

![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)

